molecular formula C11H13BrO B053498 4'-Bromovalerophenone CAS No. 7295-44-5

4'-Bromovalerophenone

Cat. No. B053498
Key on ui cas rn: 7295-44-5
M. Wt: 241.12 g/mol
InChI Key: STYJKBMRWQQJIS-UHFFFAOYSA-N
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Patent
US04684220

Procedure details

95 g (0.39 mol) of 4-pentanoylbromobenzene, 300 ml of diethyleneglycol, 40 ml (0.80 mol) of 100% hydradine hydrate and 45 g (0.80 mol) of potassium hydroxide were heated at 130° C. for 1 hour and then at 180° C. with stirring for 3 hour. Water was added to the reaction solution and the organic layer was extracted with chloroform. After washing the extracted layer with water, the chloroform was removed by distillation. Then the residue was distilled under reduced pressure to yield 75.4 g of 4-pentylbromobenzene having at b.p. 87° to 90° C./2 mmHg.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrate
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][CH:8]=1)(=O)[CH2:2][CH2:3][CH2:4][CH3:5].C(O)COCCO.[OH-].[K+]>O>[CH2:1]([C:7]1[CH:8]=[CH:9][C:10]([Br:13])=[CH:11][CH:12]=1)[CH2:2][CH2:3][CH2:4][CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
C(CCCC)(=O)C1=CC=C(C=C1)Br
Name
Quantity
300 mL
Type
reactant
Smiles
C(COCCO)O
Name
hydrate
Quantity
40 mL
Type
reactant
Smiles
Name
Quantity
45 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
at 180° C. with stirring for 3 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with chloroform
WASH
Type
WASH
Details
After washing the extracted layer with water
CUSTOM
Type
CUSTOM
Details
the chloroform was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
Then the residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCC)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 75.4 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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